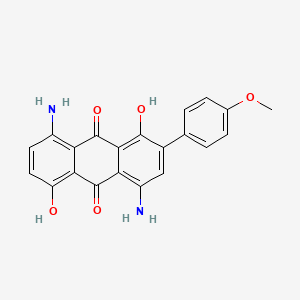
4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone: is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and methoxyphenyl groups. It is known for its vibrant color and is often used in dye synthesis and other industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce amino groups. Subsequent hydroxylation and methoxylation steps are carried out under controlled conditions to achieve the desired substitutions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and optimized reaction conditions to minimize by-products and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting quinones back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors .
Biology: In biological research, derivatives of this compound are studied for their potential as anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes .
Medicine: Some derivatives are explored for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens .
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and color properties .
Mecanismo De Acción
The mechanism of action of 4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone involves its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . Additionally, its antimicrobial action is attributed to the disruption of microbial cell membranes and interference with essential enzymatic processes .
Comparación Con Compuestos Similares
- 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione
- 1,4-Diamino-2,3-dihydroxy-9,10-anthracenedione
- 1-Amino-4-hydroxy-9,10-anthracenedione
Comparison: Compared to its analogs, 4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone exhibits unique properties due to the presence of the methoxyphenyl group. This substitution enhances its solubility and alters its electronic properties, making it more effective in certain applications such as dye synthesis and biological activity .
Propiedades
Número CAS |
4702-64-1 |
|---|---|
Fórmula molecular |
C21H16N2O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-13(23)16-18(19(11)25)21(27)15-12(22)6-7-14(24)17(15)20(16)26/h2-8,24-25H,22-23H2,1H3 |
Clave InChI |
OVPZEFAFTQSEJB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Apariencia |
Solid powder |
Key on ui other cas no. |
4702-64-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















